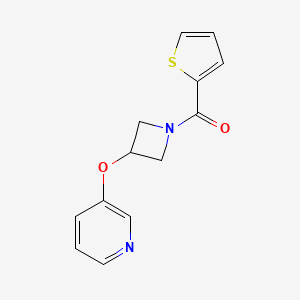
4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid (DFPC) is a synthetic compound with potential therapeutic applications. It belongs to the class of cycloheptane carboxylic acids and has been the subject of scientific research due to its potential to act as an inhibitor of certain enzymes.
Mecanismo De Acción
4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid is believed to act as an inhibitor of certain enzymes, including DPP-4. By inhibiting the activity of DPP-4, 4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid can increase the levels of incretin hormones, which are involved in the regulation of glucose metabolism. 4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid may also inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects:
4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid can inhibit the activity of DPP-4 and increase the levels of incretin hormones. 4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid has several advantages for lab experiments, including its stability and solubility in aqueous solutions. However, 4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid can be difficult to synthesize and may require specialized equipment and expertise. Additionally, 4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid may have limited bioavailability and may require further modification to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on 4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid. One area of interest is the development of 4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid as a potential treatment for diabetes. 4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid may also have potential as a treatment for cancer, and further studies are needed to investigate its efficacy in vivo. Additionally, 4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid may be useful as a tool for studying the role of DPP-4 in glucose metabolism and other physiological processes.
Métodos De Síntesis
4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid is synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 4,4-difluorocycloheptanone with ethyl diazoacetate, followed by the addition of phenylmethoxycarbonyl chloride. The final step involves the hydrolysis of the ester group to yield 4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid has been the subject of scientific research due to its potential therapeutic applications. It has been investigated as an inhibitor of certain enzymes, including the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. 4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid has also been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4,4-difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO4/c17-16(18)9-8-12(14(20)21)6-7-13(16)19-15(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHZODBTPJYKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC1C(=O)O)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547611.png)


![1-[(3-methoxybenzyl)oxy]-1H-imidazole](/img/structure/B2547614.png)
![5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2547616.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2547618.png)
![1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B2547620.png)
![quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2547621.png)
![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2547622.png)


![2-Cyclopropyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2547630.png)
